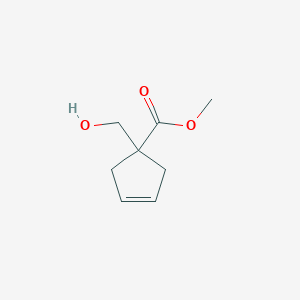

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

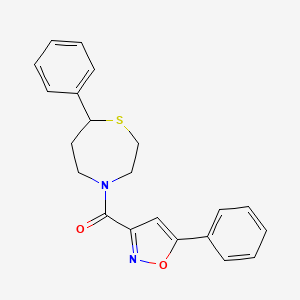

“Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate” is a chemical compound with the CAS Number: 2287286-24-0 . It has a molecular weight of 156.18 . The IUPAC name for this compound is methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate” is 1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Vicinal Substitution and Building Blocks for Synthesis

- Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate has been used as a precursor for vicinally substituted cyclopentenes and cyclopentenones, contributing to the synthesis of complex molecules like deoxyentecavir and sarcomycine methyl ester (Akhmet’yanova et al., 2015).

Biocatalytic Synthesis of Chiral Cyclic γ-oxoesters

- The compound has facilitated the development of a three-step biocatalytic procedure to convert cyclopentene- and cyclohexenecarboxylates into chiral 3-oxoesters, demonstrating considerable advantages in selectivity and environmental impact over chemical methods (Brenna et al., 2017).

Applications in Organic Synthesis

- Research has explored the chemistry of similar compounds, such as methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, and its use in reactions like dehydration, hydrolysis, acetylation, reduction, and epoxidation, indicating the potential for varied synthetic applications (Sirat et al., 1979).

Development of Trifluoromethylated Cyclic Building Blocks

- Synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid esters highlight the utility of these compounds as platforms for difunctional trifluoromethylcyclopentane derivatives, showcasing their role in the synthesis of highly functionalized molecules (Grellepois et al., 2012).

Anticonvulsant Enaminones Study

- The crystal structures of anticonvulsant enaminones derived from compounds similar to Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate have been determined, offering insights into their potential medical applications (Kubicki et al., 2000).

Synthesis of Highly Functionalized Isoxazoles

- Research into the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates using Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate showcases its utility in creating scaffolds for the synthesis of other new, highly functionalized isoxazoles, indicating its versatility in organic synthesis (Ruano et al., 2005).

Propiedades

IUPAC Name |

methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRYGJGMDDALOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-Indazol-5-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2594060.png)

![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)

![2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide](/img/structure/B2594066.png)

![N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2594067.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methoxybenzoic acid](/img/structure/B2594068.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594072.png)

![2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2594073.png)

![N-(2-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2594075.png)

![(2Z)-N-(2,3-dimethylphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2594078.png)